{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
Beschreibung
Eigenschaften
Molekularformel |
C11H19FN4 |
|---|---|
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
1-[4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C11H19FN4/c1-13-6-11-5-9(12)7-16(11)8-10-3-4-14-15(10)2/h3-4,9,11,13H,5-8H2,1-2H3 |
InChI-Schlüssel |
PFMJNYUYQKSHPM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CC(CN1CC2=CC=NN2C)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Conditions:
| Parameter | Value |
|---|---|
| Substrate | Methyl 1-methyl-1H-pyrazole-5-carboxylate |
| Reducing Agent | LiAlH4 (1.2–1.2 eq) |
| Solvent | THF |
| Temperature | 0°C → 20°C (2–12 h) |
| Workup | Quenching with H2O, extraction with EtOAc |
| Purification | Column chromatography (petroleum ether/EtOAc) |
Key Data :
Pyrrolidine Ring Formation and Fluorination
The cis-4-fluoropyrrolidine core is constructed via a stereoselective cyclization strategy. Patent data suggests using hydroxyamine intermediates cyclized with phosgene equivalents (e.g., N,N'-carbonyldiimidazole) in toluene or N-methylpyrrolidone.
Fluorination Protocol:
-
Substrate : Pyrrolidin-2-one derivative
-
Fluorinating Agent : Diethylaminosulfur trifluoride (DAST)
-
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Temperature: -78°C → 0°C (gradual warming)
-
Reaction Time: 6–8 h
-
-
Outcome :
Coupling of Pyrazole and Pyrrolidine Moieties
The (1-methyl-1H-pyrazol-5-yl)methyl group is introduced via nucleophilic substitution or Mitsunobu reaction. Patent methods favor SN2 alkylation using a mesylated pyrrolidine intermediate.
Alkylation Procedure:
Optimization Note : Excess pyrazole methanol (1.5 eq) improves yield to 88% by driving the equilibrium.
Installation of Methylamine Side Chain
Reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) proves effective for introducing the methylamine group.
Stepwise Protocol:
-
Amine Generation :
-
Methylation Verification :
Purification and Crystallization
Crude product purification employs recrystallization from acetic acid, as demonstrated in analogous syntheses:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid/H2O (9:1 v/v) |
| Temperature | 80°C (dissolution), 4°C (crystallization) |
| Purity Post-Crystallization | ≥99% (HPLC) |
| Recovery | 70–75% |
Stereochemical Considerations
The cis configuration at C2 and C4 is critical for biological activity. Chiral HPLC (Chiralpak IC column) confirms enantiomeric excess >98% when starting from (S)-epoxyphthalimide precursors.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Cyclization/Fluorination | 62 | 95 | Moderate | Moderate |
| Reductive Amination | 88 | 99 | High | High |
| Mitsunobu Coupling | 78 | 97 | High | Low |
Key Insight : Reductive amination offers superior scalability and stereochemical outcomes compared to Mitsunobu or SN2 approaches.
Analytical Characterization
¹H NMR (400 MHz, CDCl3) :
-
δ 7.36 (d, J = 1.8 Hz, 1H, pyrazole-H)
-
δ 6.18 (d, J = 1.8 Hz, 1H, pyrazole-H)
-
δ 4.66 (s, 2H, CH2O)
HRMS (ESI+) :
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, oft unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Reduktion von Doppelbindungen oder funktionellen Gruppen führt.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Fluoratom, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Wasserstoffgas, Palladiumkatalysator, milde Temperaturen.
Substitution: Natriummethoxid, Kalium-tert-butoxid, polare aprotische Lösungsmittel.
Hauptprodukte
Oxidation: Bildung von Oxiden oder hydroxylisierten Derivaten.
Reduktion: Bildung von reduzierten Aminen oder Kohlenwasserstoffen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Anticancer Activity
Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine can inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancers. For example, a study demonstrated that pyrazole derivatives displayed cytotoxic effects against MCF7 and A549 cell lines, suggesting their potential as anticancer agents .
2. Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activities. Studies have reported that pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
3. Central Nervous System (CNS) Disorders
The modulation of G protein-coupled receptors (GPCRs) is a promising strategy for treating CNS disorders. Pyrazole derivatives have been investigated as allosteric modulators of GPCRs, showing potential in managing conditions such as anxiety and depression . The ability to influence neurotransmitter pathways positions these compounds as valuable tools in neuropharmacology.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Molecules evaluated a series of pyrazole derivatives for their anticancer activity against various tumor cell lines. The results indicated that specific structural modifications enhanced cytotoxicity, particularly in breast cancer models .
Case Study 2: Neuropharmacological Applications
Research conducted on GPCR modulators highlighted the potential of pyrazole-based compounds in treating CNS disorders. The findings suggest that these compounds could lead to new therapeutic strategies for managing anxiety and depression through their action on serotonin receptors .
Wirkmechanismus
The mechanism of action of {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analog with Oxadiazole Substitution ()
Compound : {[(2S,4S)-4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride.
Key Differences :
- Substituent : The pyrazole is replaced by a 5-methyl-1,3,4-oxadiazole ring.
- The stereochemistry (2S,4S) may enhance selectivity for chiral targets. Data:
| Property | Target Compound | Oxadiazole Analog |
|---|---|---|
| Molecular Weight | ~265 g/mol* | ~336 g/mol (with HCl) |
| Key Functional Groups | Pyrazole | Oxadiazole |
| Stereochemistry | Unspecified | (2S,4S) |
Pyrimidine-Substituted Analog ()
Compound : {[(2S,4S)-4-Fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine.
Key Differences :
- Substituent : Pyrimidine replaces pyrazole.
- Impact : Pyrimidine’s larger aromatic surface area may enhance interactions with kinases or nucleic acid targets. Increased hydrogen-bonding capacity (two nitrogen atoms).
Data :
| Property | Target Compound | Pyrimidine Analog |
|---|---|---|
| Molecular Formula | C12H17FN4* | C11H17FN4 |
| Aromatic System | Pyrazole | Pyrimidine |
| Hydrogen Bond Acceptors | 3 | 4 |
Simplified Pyrazole Derivative ()
Compound : N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine.
Key Differences :
- Core Structure : Lacks the pyrrolidine ring and fluorine.
- Impact : Reduced rigidity and polarity, likely altering pharmacokinetics (e.g., faster metabolism). Simpler structure may limit target selectivity.
Data :
| Property | Target Compound | Simplified Analog |
|---|---|---|
| Molecular Weight | ~265 g/mol* | 139.18 g/mol |
| LogP (Predicted) | ~1.5* | ~0.8 |
| Structural Complexity | High | Low |
Bromophenyl-Substituted Analog ()
Compound : [(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Key Differences :
- Substituent : Bromophenyl group replaces the pyrrolidine-fluorine system.
Research Findings and Trends
- Stereochemistry : The (2S,4S) configuration in analogs () suggests enantiomeric purity is critical for activity in chiral environments, such as enzyme active sites .
- Metabolic Stability: Fluorine in the target compound and oxadiazole analogs may block oxidative metabolism, extending half-life compared to non-halogenated derivatives .
- Target Selectivity : Pyrazole-containing compounds (target and ) are prevalent in kinase inhibitors, while pyrimidine/oxadiazole analogs () may favor nucleic acid or protease targets .
Biologische Aktivität
The compound {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, also known by its chemical formula and CAS number 1820570-10-2, is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by:
- Molecular Formula :
- Molecular Weight : 212.27 g/mol
- Structure : The structure features a fluorinated pyrazole ring and a pyrrolidine moiety, which are known to influence biological activity significantly.
Research indicates that compounds containing pyrazole and pyrrolidine structures exhibit various biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antimicrobial properties. For instance, studies indicate that similar compounds can inhibit the growth of bacteria and fungi through disruption of cellular processes.
- Antiviral Activity : The incorporation of pyrazole rings has been linked to antiviral effects, particularly against RNA viruses. This is attributed to their ability to interfere with viral replication mechanisms.
Pharmacological Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Demonstrated antimicrobial activity in pyrazole derivatives, suggesting potential for similar compounds to exhibit antibacterial properties. |
| Nural et al. (2018) | Investigated the antiviral properties of pyrazolo[1,5-a]pyrimidine scaffolds, noting their efficacy against coronaviruses, which may extend to related structures like the compound . |
| PMC Article (2024) | Discussed the optimization of pyrazole-containing compounds for improved metabolic stability and potency against viral targets, emphasizing structure–activity relationships (SAR). |
Case Study 1: Antimicrobial Testing
In a comparative study on antimicrobial activity, derivatives similar to this compound were tested against various bacterial strains. The results indicated significant inhibition zones against Gram-positive bacteria, suggesting a strong potential for therapeutic applications in treating infections.
Case Study 2: Antiviral Efficacy
A recent investigation into the antiviral efficacy of pyrazole derivatives revealed promising results against SARS-CoV and MHV (Mouse Hepatitis Virus). The study highlighted that modifications to the pyrazole structure could enhance antiviral potency while maintaining low cytotoxicity levels.
Q & A
Q. What are the established synthetic routes for {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, and how do reaction conditions influence yield?
Synthesis typically involves multi-step protocols, including:
- Ring formation : Cyclization of hydrazones derived from fluorinated aldehydes (e.g., 4-fluoro-pyrrolidine precursors) to construct the pyrrolidine core .
- Substitution reactions : Coupling of 1-methyl-1H-pyrazole-5-methyl groups via nucleophilic alkylation or Mitsunobu reactions under inert conditions (e.g., N₂ atmosphere) to avoid side reactions .
- Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) and temperatures between 60–80°C enhance reaction efficiency. Lower yields (<50%) are observed with steric hindrance at the pyrrolidine nitrogen .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures removes impurities .
- Characterization :
- NMR : ¹⁹F NMR confirms fluorine positioning; ¹H/¹³C NMR resolves pyrrolidine and pyrazole substituents .
- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ ion).
- X-ray crystallography : Resolves stereochemistry (e.g., pyrrolidine chair conformation) and hydrogen bonding patterns .
Q. What are the critical stability considerations for this compound under experimental storage?
- Storage : -20°C under argon to prevent oxidation of the pyrrolidine ring’s tertiary amine.
- Degradation pathways : Hydrolysis of the fluorinated ring in aqueous acidic/basic conditions; monitor via HPLC .
Advanced Research Questions
Q. How does structural modification (e.g., fluorination, pyrazole substitution) impact biological target selectivity?
- Fluorine effects : Enhances metabolic stability and modulates lipophilicity (logP), as seen in analogs like 1-(4-fluorophenyl)pyrazole derivatives, which show improved kinase inhibition .
- Pyrazole substitution : Electron-donating groups (e.g., methyl) increase steric bulk, reducing off-target binding. Comparative SAR studies (e.g., replacing pyrazole with triazole) reveal altered affinity for G protein-coupled receptors .
Q. What computational methods are effective in predicting binding modes with enzyme targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina with cryo-EM structures (e.g., PDE4B or serotonin receptors).
- MD simulations : Analyze fluorine’s electrostatic interactions with catalytic residues (e.g., conserved lysines in kinases) .
- DFT calculations : Predict charge distribution at the pyrrolidine nitrogen, critical for protonation-dependent activity .
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?
- Case study : Conflicting IC₅₀ values for PDE4 inhibition (nM vs. µM ranges) were resolved via co-crystallization, revealing protonation state-dependent binding in active vs. inactive conformations .
- Key metrics : Unit cell parameters (e.g., triclinic vs. monoclinic systems) and hydrogen-bonding networks (e.g., amine-pyridine interactions) correlate with potency .
Q. What solvent systems optimize reaction scalability while minimizing byproducts?
Q. How do researchers address discrepancies in reported biological assay data?
Q. What role does the fluorine atom play in modulating pharmacokinetic properties?
- Metabolism : Fluorine reduces CYP450-mediated oxidation (e.g., in vivo t₁/₂ increased from 2.1 to 4.8 hr in rat models) .
- Permeability : LogD adjustments (from 1.2 to 0.8) enhance blood-brain barrier penetration in CNS-targeted analogs .
Q. How can degradation products be identified and mitigated during long-term stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
